molecular formula C14H19NO3 B12613802 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid CAS No. 916134-95-7

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid

Cat. No.: B12613802
CAS No.: 916134-95-7
M. Wt: 249.30 g/mol
InChI Key: PHRJDDMFDNQFJJ-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of cost-effective and scalable processes. The development of fast and efficient synthetic routes is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and pharmacological properties. Its methoxyphenyl group and carboxylic acid functionality make it a versatile compound for various applications in research and industry.

Properties

CAS No.

916134-95-7

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylic acid

InChI

InChI=1S/C14H19NO3/c1-18-13-4-2-3-12(10-13)9-11-5-7-15(8-6-11)14(16)17/h2-4,10-11H,5-9H2,1H3,(H,16,17)

InChI Key

PHRJDDMFDNQFJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2CCN(CC2)C(=O)O

Origin of Product

United States

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